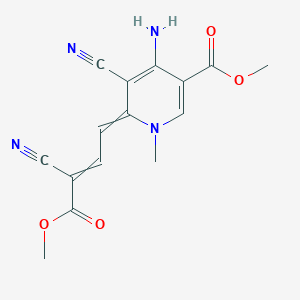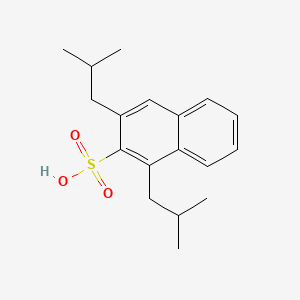
Diisobutylnaphthalene-2-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisobutylnaphthalene-2-sulphonic acid is an organic compound with the molecular formula C18H24O3S and a molar mass of 320.44636 g/mol . It is a derivative of naphthalene, where the naphthalene ring is substituted with two isobutyl groups and a sulfonic acid group at the 2-position. This compound is known for its applications in various chemical processes and industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisobutylnaphthalene-2-sulphonic acid can be synthesized through the sulfonation of diisobutylnaphthalene. The process typically involves the reaction of diisobutylnaphthalene with sulfuric acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure the sulfonic acid group is introduced at the desired position on the naphthalene ring .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where diisobutylnaphthalene is mixed with concentrated sulfuric acid. The mixture is heated to temperatures ranging from 150°C to 200°C under reduced pressure to facilitate the sulfonation reaction. The resulting product is then purified through various separation techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Diisobutylnaphthalene-2-sulphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include various sulfonic acid derivatives, naphthalene-based compounds, and other substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
Diisobutylnaphthalene-2-sulphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the manufacture of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diisobutylnaphthalene-2-sulphonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with various substrates, facilitating chemical reactions. The pathways involved in its mechanism include sulfonation and desulfonation reactions, which are crucial for its activity in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2-sulfonic acid: A simpler analog with a single sulfonic acid group.
Alkyl naphthalene sulfonate sodium salt: A related compound used as a surfactant
Uniqueness
Diisobutylnaphthalene-2-sulphonic acid is unique due to the presence of two isobutyl groups, which enhance its hydrophobic properties and make it suitable for specific industrial applications. Its structure allows for unique interactions in chemical reactions, distinguishing it from other naphthalene sulfonic acids .
Eigenschaften
CAS-Nummer |
94247-75-3 |
|---|---|
Molekularformel |
C18H24O3S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1,3-bis(2-methylpropyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)17(10-13(3)4)18(15)22(19,20)21/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21) |
InChI-Schlüssel |
UTDRFZYLWMKWGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC2=CC=CC=C2C(=C1S(=O)(=O)O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,6-Triazaspiro[4.4]nonane](/img/structure/B13791467.png)
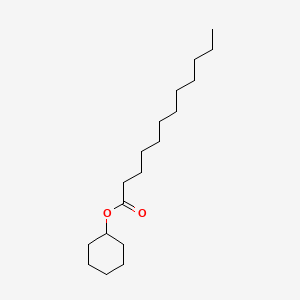
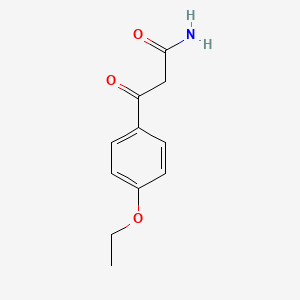

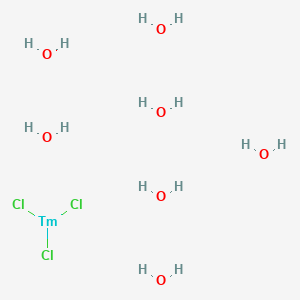
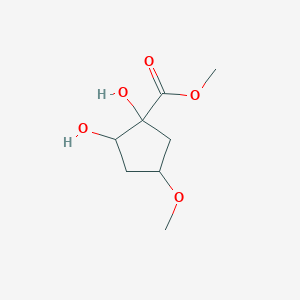

![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)

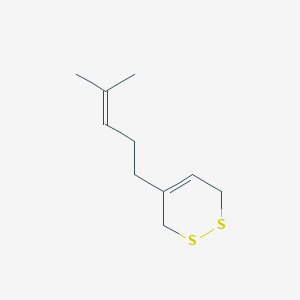
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
